molecular formula C24H32N6O3S B2439939 3-(1-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide CAS No. 1112308-92-5

3-(1-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide

Cat. No.: B2439939
CAS No.: 1112308-92-5
M. Wt: 484.62
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest for researchers exploring new therapeutic agents.

Properties

IUPAC Name

3-[1-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3S/c1-16(2)14-25-20(31)12-13-29-22(33)18-10-6-7-11-19(18)30-23(29)27-28-24(30)34-15-21(32)26-17-8-4-3-5-9-17/h6-7,10-11,16-17H,3-5,8-9,12-15H2,1-2H3,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRORRDQMQCLAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide involves multiple steps, starting from commercially available reagentsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(1-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions.

Scientific Research Applications

The compound exhibits a range of biological activities that are pivotal for its application in drug discovery:

Anticancer Activity

Research indicates that compounds similar to this one can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Studies have shown that triazole derivatives often exhibit significant anticancer properties through mechanisms such as cell cycle arrest and induction of apoptosis in cancer cells .

Antimicrobial Properties

Compounds with similar structural motifs have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring is often associated with enhanced antimicrobial efficacy .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, related compounds have shown inhibitory effects on DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Potential

In silico studies have indicated that compounds featuring similar structures could act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions the compound as a candidate for further research into anti-inflammatory therapies .

Research Findings and Case Studies

StudyFindings
Anticancer Activity A study evaluated the anticancer properties of triazole derivatives, finding significant activity against HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL .
Antimicrobial Activity Compounds with similar structures were tested against resistant strains, demonstrating effective antimicrobial properties against a variety of pathogens .
Enzyme Inhibition Research on enzyme inhibition revealed that structurally related compounds effectively inhibited DNA gyrase and topoisomerase IV, suggesting potential therapeutic applications in bacterial infections.

Mechanism of Action

The mechanism of action of 3-(1-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

The compound 3-(1-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide , also known as F472-0889, is a synthetic molecule belonging to the class of triazoloquinazolines. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C25H32N6O3S
  • Molecular Weight : 496.63 g/mol
  • LogP : 3.016 (indicates moderate lipophilicity)
  • Water Solubility (LogSw) : -3.58 (suggests low solubility in water)
  • Polar Surface Area : 87.685 Ų

Biological Activity Overview

Research has indicated that compounds within the triazoloquinazoline family exhibit a variety of biological activities, including anti-inflammatory, antihistaminic, and anticancer properties. The specific biological activities of F472-0889 are still under investigation, but insights can be drawn from related compounds.

Antihistaminic Activity

A study on similar compounds within the triazoloquinazoline class demonstrated significant H1-antihistaminic activity. For instance, a related compound was shown to protect guinea pigs from histamine-induced bronchospasm with a protection rate of 72.96%, outperforming chlorpheniramine maleate (71% protection) while exhibiting lower sedation effects (9% vs. 30%) . This suggests that F472-0889 may also have potential as a non-sedative antihistamine.

Anticancer Potential

Triazoloquinazolines have been explored for their anticancer properties. A related study indicated that certain derivatives inhibited RET kinase activity, which is crucial in various cancers . The ability to inhibit such pathways suggests that F472-0889 could be a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of F472-0889. The presence of the cyclohexyl group and the sulfanyl moiety may enhance its interaction with biological targets, potentially improving its pharmacological profile.

Case Studies and Research Findings

  • In Vivo Studies : In vivo testing on related compounds has shown promising results in terms of protective effects against histamine-induced bronchospasms in animal models . These results indicate potential therapeutic applications in treating allergic reactions.
  • In Vitro Studies : Preliminary in vitro studies on similar triazoloquinazolines have demonstrated inhibitory effects on various enzymes involved in cancer progression and inflammation . These findings support the hypothesis that F472-0889 may exhibit similar inhibitory activities.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeProtective Effect (%)Sedation (%)Reference
F472-0889AntihistaminicTBDTBD
Cyclohexyl derivativeAntihistaminic72.969
RET kinase inhibitorAnticancerTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.